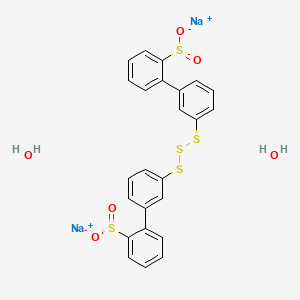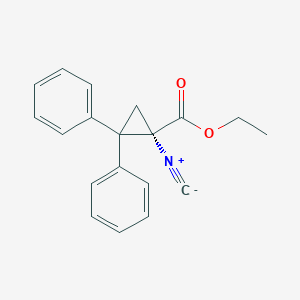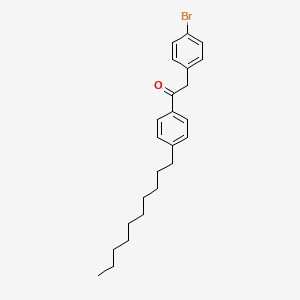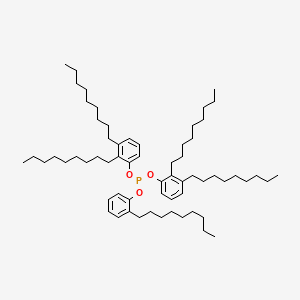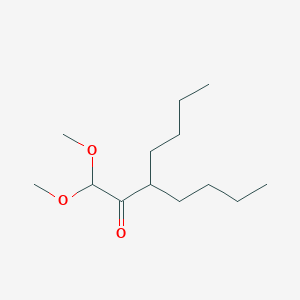
3-Butyl-1,1-dimethoxyheptan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Butyl-1,1-dimethoxyheptan-2-one is an organic compound with the molecular formula C13H26O3 It is a branched hydrocarbon with a ketone functional group and two methoxy groups attached to the first carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-1,1-dimethoxyheptan-2-one can be achieved through several synthetic routes. One common method involves the alkylation of 1,1-dimethoxyheptan-2-one with butyl bromide in the presence of a strong base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced separation techniques such as distillation and chromatography can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Butyl-1,1-dimethoxyheptan-2-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ketone group can be reduced to secondary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydride in DMSO for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of secondary alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Butyl-1,1-dimethoxyheptan-2-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of 3-Butyl-1,1-dimethoxyheptan-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The ketone group can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. The methoxy groups may also play a role in the compound’s overall reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Butyl-1-heptanone: Similar structure but lacks the methoxy groups.
1,1-Dimethoxyheptan-2-one: Similar structure but lacks the butyl group.
3-Butyl-2-heptanone: Similar structure but with different positioning of the functional groups.
Uniqueness
3-Butyl-1,1-dimethoxyheptan-2-one is unique due to the presence of both the butyl group and the two methoxy groups attached to the first carbon atom. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
62752-93-6 |
|---|---|
Formule moléculaire |
C13H26O3 |
Poids moléculaire |
230.34 g/mol |
Nom IUPAC |
3-butyl-1,1-dimethoxyheptan-2-one |
InChI |
InChI=1S/C13H26O3/c1-5-7-9-11(10-8-6-2)12(14)13(15-3)16-4/h11,13H,5-10H2,1-4H3 |
Clé InChI |
MSCRBOUDODDHOT-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CCCC)C(=O)C(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[3-(3,4-Dihydroxyphenyl)propanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14507986.png)
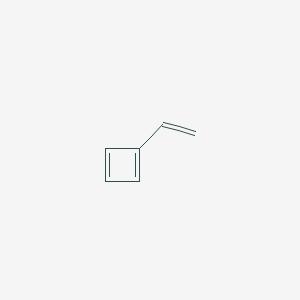
![2-{2-Hydroxy-3-[(2-hydroxyethyl)amino]propoxy}phenol](/img/structure/B14507989.png)





